3-Cyclopentenylphenylboronic acid
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Overview
Description
Scientific Research Applications
Boronic acids, including “3-CYCLOPENTENYLPHENYLBORONIC ACID”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Boronic acids are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
In addition, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification . An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Boronic acids are also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods .
- Boronic acids are used in the development of therapeutics . They are used in polymers for the controlled release of insulin .
- Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .
- Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . One of the applications is photosensitizer-based photodynamic therapy, a promising strategy for cancer therapy .
Sensing Applications
Biological Labelling and Protein Manipulation
Separation Technologies
Therapeutics Development
Reversible Click Reactions
Photosensitizer-based Photodynamic Therapy
- Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification . An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Boronic acids are also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods .
- Boronic acids are used in the development of therapeutics . They are used in polymers for the controlled release of insulin .
- Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .
- Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . One of the applications is photosensitizer-based photodynamic therapy, a promising strategy for cancer therapy .
Sensing Applications
Biological Labelling and Protein Manipulation
Separation Technologies
Therapeutics Development
Reversible Click Reactions
Photosensitizer-based Photodynamic Therapy
Safety And Hazards
properties
IUPAC Name |
[3-(cyclopenten-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8,13-14H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOZGPHXKYUCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681626 |
Source
|
Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopent-1-en-1-yl)phenyl)boronic acid | |
CAS RN |
1256345-86-4 |
Source
|
Record name | B-[3-(1-Cyclopenten-1-yl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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